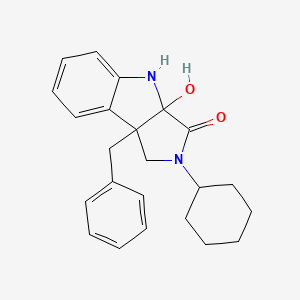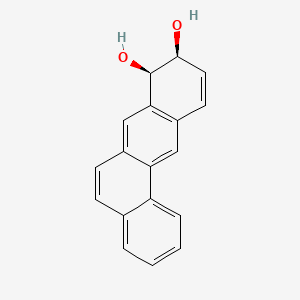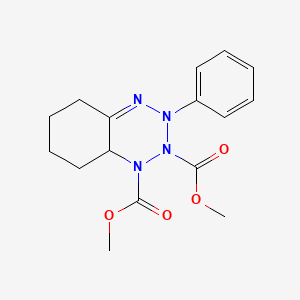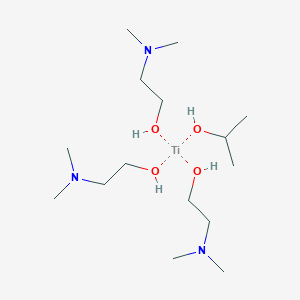
2-(2-((Dimethylamino)methyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((Dimethylamino)methyl)phenyl)ethanol is an organic compound with the molecular formula C11H17NO. It is a member of the class of ethanolamines, which are compounds containing both an amine and an alcohol functional group. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Dimethylamino)methyl)phenyl)ethanol typically involves the reaction of dimethylamine with a suitable precursor, such as a benzyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction of dimethylamine with 2-bromomethylphenyl ethanol in the presence of a base like sodium hydroxide can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and distillation to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((Dimethylamino)methyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-(2-((Dimethylamino)methyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-((Dimethylamino)methyl)phenyl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of both amine and alcohol functional groups allows it to participate in hydrogen bonding and other interactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- N,N-Dimethylaminoethanol
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-(2-((Dimethylamino)methyl)phenyl)ethanol is unique due to its specific structure, which combines a dimethylamino group with a phenyl ring and an ethanol moiety. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable in specific research and industrial contexts.
Properties
CAS No. |
14761-82-1 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[2-[(dimethylamino)methyl]phenyl]ethanol |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-11-6-4-3-5-10(11)7-8-13/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
GNXNEPUCWXANEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



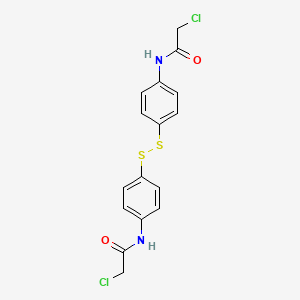
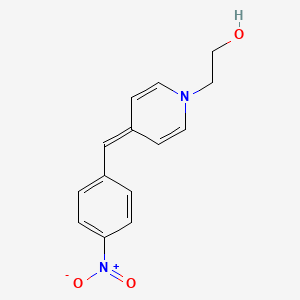

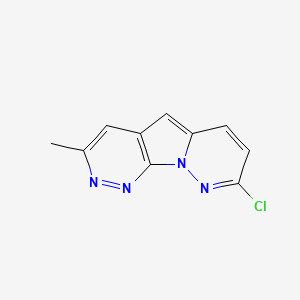

![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
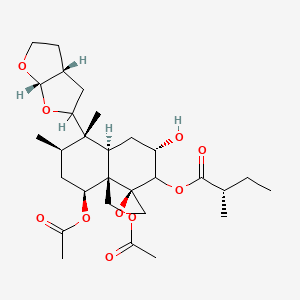
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
